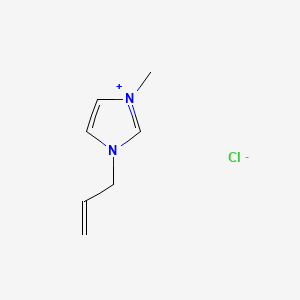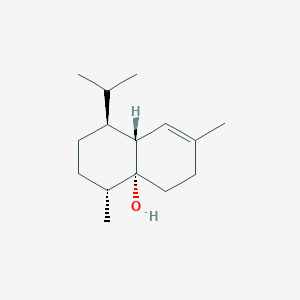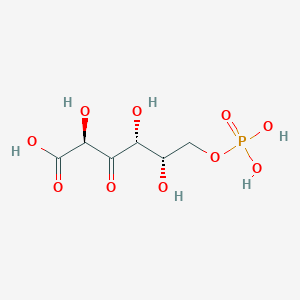
Eupalinilide E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupalinilide E is a natural product found in Eupatorium lindleyanum with data available.
Applications De Recherche Scientifique
Hematopoietic Stem and Progenitor Cell Expansion
Eupalinilide E has shown significant potential in promoting the expansion of human hematopoietic stem and progenitor cells (HSPCs). This capability is crucial for treating various blood diseases and disorders, as it addresses the shortage of these cells. Research has demonstrated that this compound not only aids in the expansion of HSPCs but also inhibits their differentiation, thereby increasing the number of clinically useful cells (Johnson et al., 2016). Further studies have focused on developing efficient synthetic routes for this compound to facilitate laboratory access and continued research in this area (Johnson, Chin & Siegel, 2017).
Enhancing Ex Vivo Expansion of Cord Blood Hematopoietic Stem Cells
This compound has been evaluated for its activity in enhancing the ex vivo expansion of hematopoietic stem cells (HSCs) from human cord blood. The compound showed an ability to improve phenotypes of HSCs and glycolysis in CD34+ cells. Although it did not alone enhance the engrafting capability of HSCs, it acted synergistically with another compound, UM171, to boost both phenotypic and functionally engrafting HSCs (Zhang et al., 2020).
Inhibiting Erythropoiesis
This compound has been identified to inhibit erythropoiesis while promoting the expansion of HSPCs. This dual activity offers a unique tool for probing the mechanisms of hematopoiesis and could improve the ex vivo production of progenitors for therapeutic purposes (de Lichtervelde et al., 2013).
Synthesis and Potential Anti-Cancer Activity
This compound has been the focus of several synthetic studies, aiming to make it more accessible for further research. A notable study reported a concise and scalable synthesis of this compound, which could facilitate its use in exploring potential therapeutic applications, including in cancer research (Maity & Hajra, 2022).
Propriétés
Formule moléculaire |
C20H25ClO6 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
[(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-6,7-dihydroxy-9-methyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H25ClO6/c1-5-9(2)18(23)26-13-7-20(25,8-21)16-12(22)6-10(3)14(16)17-15(13)11(4)19(24)27-17/h5-6,12-17,22,25H,4,7-8H2,1-3H3/b9-5+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 |
Clé InChI |
RQLHOJWFBMNYHW-PBDZIAQESA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)C)O)(CCl)O |
SMILES canonique |
CC=C(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O)(CCl)O |
Synonymes |
eupalinilide E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



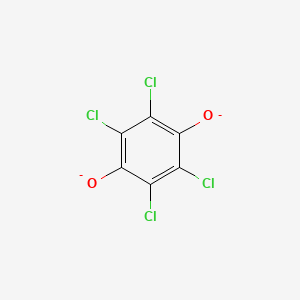
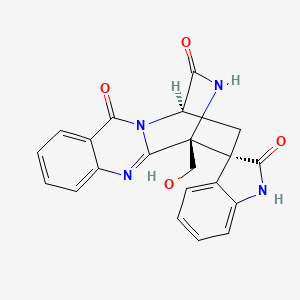

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
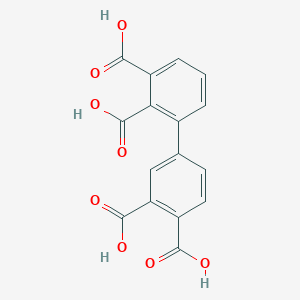
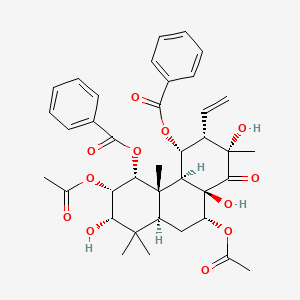
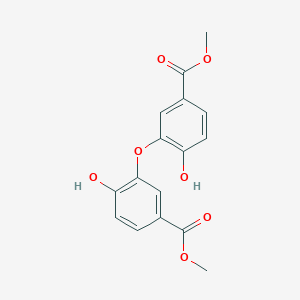

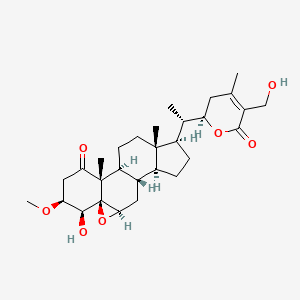
![2,9-(methylenedioxy)-11H-indeno[1,2-c]isoquinoline Hydrochloride](/img/structure/B1250967.png)
